Captopril N-ethylmaleimide sulfoxide

Bioanalytical Chemistry Mass Spectrometry Captopril Quantification

Captopril N-ethylmaleimide sulfoxide (CAS 109350-29-0, molecular formula C15H22N2O6S, molecular weight 358.4 g/mol) is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril, formed by conjugation with N-ethylmaleimide (NEM) at the thiol group followed by oxidation to the sulfoxide. It belongs to the class of captopril-NEM adducts used primarily as stabilized analytical reference standards in chromatographic and mass spectrometric methods for captopril quantification in biological fluids.

Molecular Formula C15H22N2O6S
Molecular Weight 358.4 g/mol
CAS No. 109350-29-0
Cat. No. B012593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaptopril N-ethylmaleimide sulfoxide
CAS109350-29-0
Synonymscaptopril N-ethylmaleimide sulfoxide
captopril NEM sulfoxide
Molecular FormulaC15H22N2O6S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC(C1=O)S(=O)CC(C)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C15H22N2O6S/c1-3-16-12(18)7-11(14(16)20)24(23)8-9(2)13(19)17-6-4-5-10(17)15(21)22/h9-11H,3-8H2,1-2H3,(H,21,22)/t9?,10-,11?,24?/m0/s1
InChIKeyCPLQYASJOXYLAN-YJLTZIBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Captopril N-ethylmaleimide sulfoxide (CAS 109350-29-0): Analytical Reference Standard for Oxidation-State-Specific Captopril Quantification


Captopril N-ethylmaleimide sulfoxide (CAS 109350-29-0, molecular formula C15H22N2O6S, molecular weight 358.4 g/mol) is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril, formed by conjugation with N-ethylmaleimide (NEM) at the thiol group followed by oxidation to the sulfoxide [1]. It belongs to the class of captopril-NEM adducts used primarily as stabilized analytical reference standards in chromatographic and mass spectrometric methods for captopril quantification in biological fluids [2]. Its introduction as a MeSH Supplementary Concept in 1987 reflects its recognized importance in bioanalytical chemistry [1].

Why Captopril N-Ethylmaleimide Adducts Cannot Be Used Interchangeably: Oxidation-State-Dependent Chromatographic and Spectroscopic Behavior


Captopril N-ethylmaleimide adducts exist in three distinct oxidation states—thioether (the parent NEM adduct), sulfoxide, and sulfone—each with different molecular weights, polarities, and spectroscopic signatures. The sulfoxide form (CAS 109350-29-0) is specifically generated during the esterification step of standard derivatization protocols, as documented by Ito et al. (1987) [1]. Substituting the sulfoxide with the thioether or sulfone analog in an analytical method can lead to inaccurate quantification, misidentification of impurity peaks, and compromised method validation. The structural distinction is not merely academic; the sulfoxide's S=O functional group alters chromatographic retention time, mass spectrometric fragmentation, and infrared absorption relative to both the reduced thioether and the fully oxidized sulfone [2].

Quantitative Differentiation Evidence for Captopril N-ethylmaleimide sulfoxide vs. In-Class Analogs


Molecular Weight Differentiation: Sulfoxide (358.4 g/mol) vs. Sulfone (374.4 g/mol) vs. Thioether (~342.4 g/mol) by Mass Spectrometry

Captopril N-ethylmaleimide sulfoxide (C15H22N2O6S, MW 358.4 g/mol) is distinguishable from its closest analogs by molecular weight in mass spectrometric detection. The sulfone analog (CAS 109350-28-9, C15H22N2O7S) has a molecular weight of 374.4 g/mol, representing a +16 Da mass shift due to the additional oxygen atom. The parent thioether NEM adduct (C15H22N2O5S) has an approximate molecular weight of 342.4 g/mol, –16 Da relative to the sulfoxide [1]. These discrete mass differences enable unambiguous identification in GC-MS and LC-MS methods where all three species may co-occur as derivatization products or oxidative artifacts [2].

Bioanalytical Chemistry Mass Spectrometry Captopril Quantification

FTIR Spectroscopic Fingerprint: Sulfoxide S=O Stretching Band (~1030 cm⁻¹) Enables Oxidation-State-Specific Quantification

The sulfoxide functional group in captopril N-ethylmaleimide sulfoxide exhibits a characteristic S=O stretching vibration in Fourier-transform infrared (FTIR) spectroscopy at approximately 1030 cm⁻¹ . This absorption band is absent in the thioether NEM adduct (which lacks the S=O bond) and is shifted in the sulfone analog due to the presence of two S=O bonds (asymmetric and symmetric O=S=O stretching). This provides a direct, non-destructive method for verifying oxidation state identity when the sulfoxide is used as a reference standard [1].

Vibrational Spectroscopy Oxidation State Analysis Quality Control

Documented Formation During Analytical Derivatization: Sulfoxide as a Process-Specific Marker in GC-MS and HPLC Methods

The seminal method by Ito et al. (1987) explicitly documents that 'formation of the sulphoxide or sulphone through the esterification step' occurs during the derivatization of captopril-NEM adducts for GC-MS analysis [1]. This means the sulfoxide is not merely a synthetic curiosity but an analytically relevant species generated during standard sample preparation. In contrast, the parent NEM-thioether adduct is the intended derivatization product, and the disulfide dimer is a metabolic/byproduct marker that does not involve NEM [2]. A validated method must account for, and ideally chromatographically resolve, the sulfoxide peak from the thioether parent peak.

Derivatization Chemistry Method Validation Stability-Indicating Assays

Chromatographic Retention Differentiation: Sulfoxide Polarity vs. Thioether for HPLC/GC Method Selectivity

The introduction of the polar sulfoxide (S=O) group increases the overall polarity of the captopril-NEM sulfoxide molecule relative to the thioether parent. In reversed-phase HPLC, this results in reduced retention (shorter retention time) compared to the more hydrophobic thioether. In GC, the sulfoxide's increased polarity and higher boiling point (estimated 438.2°C at 760 mmHg) alter the elution profile compared to the thioether . These differences are exploited in validated methods that must demonstrate resolution between the parent NEM adduct and its oxidative derivatives. The review by Mansour and Danielson (2012) summarizes the chromatographic behavior of captopril derivatives across multiple separation platforms [1].

Chromatographic Separation Method Selectivity Reference Standard

Key Application Scenarios for Captopril N-ethylmaleimide sulfoxide (CAS 109350-29-0)


GC-MS Method Development and Validation for Captopril in Biological Fluids

When developing or validating a GC-MS method for captopril quantification using NEM derivatization, the sulfoxide reference standard is indispensable for identifying and resolving the sulfoxide artifact peak generated during the esterification step. As documented by Ito et al. (1987), this artifact forms during bis(pentafluorobenzyl) derivatization and must be chromatographically separated from the parent NEM-thioether peak to ensure method accuracy [1]. The sulfoxide standard enables establishment of system suitability criteria and method robustness against oxidative side-reactions.

Pharmaceutical Impurity Profiling and Stability-Indicating Assays

Captopril N-ethylmaleimide sulfoxide serves as a qualified reference standard for quantifying oxidative degradation products in captopril drug substance and drug product stability studies. The sulfoxide moiety represents a specific oxidative pathway distinct from disulfide dimer formation. NMR and MS methods described by Casy and Dewar (1994) can differentiate these species when the authentic sulfoxide standard is available for spiking and retention time confirmation [2]. This supports ICH Q3A/B compliance for impurity identification and quantification.

FTIR-Based Identity Verification in Multi-Analyte Reference Standard Libraries

For QC laboratories managing a portfolio of captopril-related reference standards (free captopril, NEM-thioether, NEM-sulfoxide, NEM-sulfone, disulfide dimer), the characteristic sulfoxide S=O stretching band at ~1030 cm⁻¹ provides a rapid, non-destructive identity test that distinguishes the sulfoxide from the thioether (no S=O band) and the sulfone (two distinct O=S=O bands) [1]. This FTIR-based approach reduces reliance on MS for routine incoming material verification.

Oxidation-State-Specific Quantitative NMR (qNMR) Reference

The unique chemical shift of the sulfoxide methine proton adjacent to the S=O group provides a specific NMR handle for quantifying captopril N-ethylmaleimide sulfoxide content in reference standard batches. The 1H and 13C NMR spectral characteristics described in the analytical literature [2] allow differentiation from the thioether and sulfone in qNMR purity assignment workflows, supporting ISO 17034-compliant reference material certification.

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